molecular formula C11H14ClNO2 B4190367 N-(4-chlorophenyl)-3-ethoxypropanamide

N-(4-chlorophenyl)-3-ethoxypropanamide

Cat. No. B4190367
M. Wt: 227.69 g/mol
InChI Key: ZUYPWOIDBOTYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-ethoxypropanamide, also known as Etomidate, is a widely used medication in the field of anesthesia. It is a non-barbiturate intravenous anesthetic agent that is commonly used for induction of anesthesia and for procedural sedation. Etomidate is known for its rapid onset of action, short duration of effect, and minimal cardiovascular and respiratory side effects.

Mechanism of Action

N-(4-chlorophenyl)-3-ethoxypropanamide acts on the gamma-aminobutyric acid (GABA) receptor in the brain. It enhances the activity of GABA, which is an inhibitory neurotransmitter, leading to increased inhibition of neuronal activity. This results in sedation and anesthesia.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-ethoxypropanamide has minimal cardiovascular and respiratory side effects, making it a preferred choice for induction of anesthesia in patients with compromised cardiovascular and respiratory function. It does not significantly affect blood pressure or heart rate. However, it can cause transient suppression of adrenal function, leading to decreased cortisol production. This effect is usually transient and does not result in long-term adrenal suppression.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3-ethoxypropanamide has several advantages for lab experiments. It has a rapid onset of action and short duration of effect, making it ideal for studies that require precise timing. It also has minimal cardiovascular and respiratory side effects, making it suitable for studies that require stable physiological conditions. However, N-(4-chlorophenyl)-3-ethoxypropanamide can cause transient suppression of adrenal function, which may affect the results of studies that involve the endocrine system.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-ethoxypropanamide. One area of research is the development of new analogs of N-(4-chlorophenyl)-3-ethoxypropanamide that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the effects of N-(4-chlorophenyl)-3-ethoxypropanamide on cognitive function and memory. Additionally, there is a need for further research on the effects of N-(4-chlorophenyl)-3-ethoxypropanamide on the endocrine system and adrenal function.

Scientific Research Applications

N-(4-chlorophenyl)-3-ethoxypropanamide is widely used in scientific research for its ability to induce anesthesia and sedation. It is commonly used in animal models to study the effects of anesthesia on various physiological and biochemical processes. N-(4-chlorophenyl)-3-ethoxypropanamide has been used to study the effects of anesthesia on the cardiovascular system, respiratory system, and nervous system. It has also been used to study the effects of anesthesia on cognitive function and memory.

properties

IUPAC Name

N-(4-chlorophenyl)-3-ethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYPWOIDBOTYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-ethoxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.